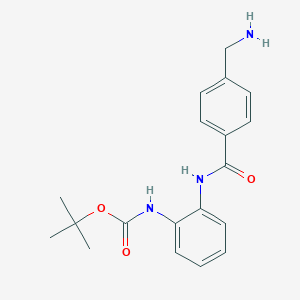

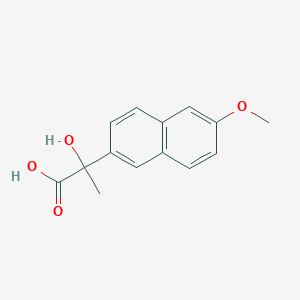

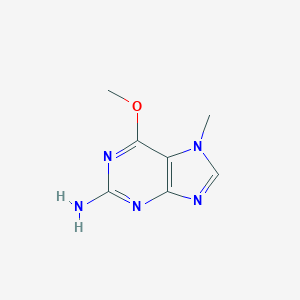

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Overview

Description

. It is commonly used to treat conditions such as arthritis, muscle pain, and menstrual cramps.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid typically involves the carboxylation of 2-acetyl-6-methoxynaphthalene. This process can be carried out through electrochemical carboxylation using lead as the cathode and aluminum as the anode in a dimethylformamide solvent with tetraethylammonium chloride as the electrolyte . The reaction conditions include high current density and increased carbon dioxide concentration to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from 2,6-diisopropylnaphthalene. The process includes several stages such as oxidation, esterification, and hydrolysis to obtain the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of aromatic substitution and carboxylation reactions.

Medicine: Extensively used in clinical trials for its efficacy in treating inflammatory conditions and pain management.

Industry: Utilized in the formulation of various pharmaceutical products due to its stability and efficacy.

Mechanism of Action

The primary mechanism of action of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects.

Comparison with Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but differs in its chemical structure and pharmacokinetics.

Ketoprofen: Similar in its mechanism of action but has a different side effect profile and potency.

Diclofenac: Shares the same COX inhibition mechanism but is more potent and has a different safety profile.

Uniqueness: 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is unique due to its balanced inhibition of both COX-1 and COX-2 enzymes, providing effective pain relief with a relatively lower risk of gastrointestinal side effects compared to some other NSAIDs .

Properties

IUPAC Name |

2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHABFTBBOGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid in pharmaceutical synthesis?

A1: this compound serves as a crucial precursor in the multi-step synthesis of naproxen. [] This compound undergoes dehydration in an acidic environment to yield 2-(6'-methoxy-2'-naphthyl)propenoic acid, which can then be asymmetrically hydrogenated to produce the final drug molecule, naproxen. [] This highlights the compound's importance in the pharmaceutical industry.

Q2: What are the optimal reaction conditions for synthesizing this compound and its subsequent conversion?

A2: Research indicates that this compound is synthesized through the reaction of ethyl pyruvate and 2-methoxynaphthalene with aluminum chloride (AlCl3) as a catalyst. [] The study identified the following optimal reaction conditions: a 1.2:1 molar ratio of ethyl pyruvate to 2-methoxynaphthalene, a reaction temperature between 0-5°C, and a reaction time of 1.5 hours. [] This results in the formation of ethyl [2-hydroxy-2-(6'-methoxy-2'-naphthyl)]propionate, which is then hydrolyzed under alkaline conditions for 32 hours to yield this compound. [] Subsequently, this compound is dehydrated in an acidic environment to obtain 2-(6'-methoxy-2'-naphthyl)propenoic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)